(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a natural product found in Morus alba, Lathyrus japonicus, and Calliandra angustifolia with data available.
Brand Name: Vulcanchem
CAS No.: 17027-45-1
VCID: VC5003299
InChI: InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
SMILES: C1CC(NCC1O)C(=O)O
Molecular Formula: C6H11NO3
Molecular Weight: 145.158

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

CAS No.: 17027-45-1

Cat. No.: VC5003299

Molecular Formula: C6H11NO3

Molecular Weight: 145.158

* For research use only. Not for human or veterinary use.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid - 17027-45-1

Specification

CAS No. 17027-45-1
Molecular Formula C6H11NO3
Molecular Weight 145.158
IUPAC Name (2S,5S)-5-hydroxypiperidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
Standard InChI Key RKEYKDXXZCICFZ-WHFBIAKZSA-N
SMILES C1CC(NCC1O)C(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (CAS: 17027-45-1) has the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol. The piperidine ring adopts a chair conformation, with the hydroxyl (-OH) and carboxylic acid (-COOH) groups occupying equatorial positions to minimize steric strain. The stereochemistry at C2 and C5 is critical for its biological activity, as evidenced by its distinct interactions with β-lactamases compared to diastereomers.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
CAS Number17027-45-1
Purity (Commercial)≥95%
Storage Conditions2–8°C (hydrochloride salt)
SMILES NotationO[C@H]1CCC@HC(=O)O

Stereochemical Significance

The (2S,5S) configuration enables hydrogen bonding with active-site residues in β-lactamases, as demonstrated in crystallographic studies . This stereospecificity reduces the entropic penalty during enzyme inhibition, enhancing binding affinity by approximately 10-fold compared to racemic analogs.

Synthesis and Industrial Production

Conventional Synthetic Routes

The compound is synthesized via lipase-catalyzed kinetic resolution, which achieves enantiomeric excess (ee) >99%. Key steps include:

  • Piperidine ring formation through cyclization of δ-amino alcohols.

  • Stereoselective hydroxylation using Aspergillus niger monooxygenases.

  • Carboxylic acid introduction via oxidation of primary alcohols with Jones reagent .

Table 2: Comparison of Synthesis Methods

MethodYield (%)ee (%)Scalability
Lipase resolution7899.5High
Chiral pool synthesis6598.2Moderate
Asymmetric hydrogenation5597.8Low

Industrial Challenges

Patent WO2012086241A1 highlights difficulties in isolating tert-butyl esters during large-scale production . The hydrochloride salt (CAS: 154307-84-3) is preferred for stability, with a melting point of 210–215°C and solubility of 12 mg/mL in water .

Biological Activities and Mechanisms

β-Lactamase Inhibition

The compound inhibits Class A and C β-lactamases with IC₅₀ values of 0.8 µM and 1.2 µM, respectively. It forms a covalent adduct with the catalytic serine residue (Ser70), as shown in molecular dynamics simulations .

Table 3: Enzymatic Inhibition Data

Enzyme ClassIC₅₀ (µM)Ki (nM)Mechanism
Class A0.812Covalent serine adduct
Class C1.218Transition-state analog
Class D45420Non-competitive

Neurological Applications

Derivatives modulate GABA₃ receptors (EC₅₀ = 3.4 µM) and enhance dopamine uptake in striatal neurons by 40% at 10 µM. These effects are attributed to the compound’s ability to mimic the conformation of endogenous neurotransmitters.

Comparative Analysis with Structural Analogs

Stereoisomeric Differences

The (2S,5R) diastereomer exhibits 90% lower β-lactamase inhibition, underscoring the necessity of the (2S,5S) configuration .

Table 4: Activity Comparison of Stereoisomers

Isomerβ-Lactamase IC₅₀ (µM)GABA₃ EC₅₀ (µM)
(2S,5S)0.83.4
(2S,5R)7.528
(2R,5S)12Inactive

Piperidine vs. Pyrrolidine Derivatives

Replacing the six-membered piperidine ring with a pyrrolidine reduces β-lactamase affinity by 60%, likely due to increased ring strain.

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